2-(2-Bromophenyl)-2'-cyanoacetophenone

Medicinal Chemistry Computational Chemistry Chemical Property Prediction

2-(2-Bromophenyl)-2'-cyanoacetophenone (CAS: 898784-09-3) is a brominated aromatic ketone derivative with the molecular formula C15H10BrNO and a molecular weight of 300.15 g/mol. The compound is structurally characterized by a central acetophenone core, featuring a 2-bromophenyl moiety at the alpha-position and a cyano (-CN) group located ortho on the acetophenone phenyl ring.

Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
CAS No. 898784-09-3
Cat. No. B1293256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-2'-cyanoacetophenone
CAS898784-09-3
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C#N)Br
InChIInChI=1S/C15H10BrNO/c16-14-8-4-2-5-11(14)9-15(18)13-7-3-1-6-12(13)10-17/h1-8H,9H2
InChIKeyRQVORDZXQUNEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-2'-cyanoacetophenone (CAS 898784-09-3) Technical Overview and Procurement Context


2-(2-Bromophenyl)-2'-cyanoacetophenone (CAS: 898784-09-3) is a brominated aromatic ketone derivative with the molecular formula C15H10BrNO and a molecular weight of 300.15 g/mol. The compound is structurally characterized by a central acetophenone core, featuring a 2-bromophenyl moiety at the alpha-position and a cyano (-CN) group located ortho on the acetophenone phenyl ring . Commercially available from multiple vendors at purities typically ≥97-98%, it is a solid crystalline powder with a predicted density of approximately 1.47 g/cm³ and a boiling point around 450.9 °C at 760 mmHg .

PTP enzyme inhibition SAR studies
Brominated scaffold for class-level potency review
Cross-coupling synthetic intermediate
Aryl bromide handle for Suzuki, Heck, Ullmann couplings
Regioisomer property benchmarking
Ortho-cyano effects on predicted logP and TPSA

2-(2-Bromophenyl)-2'-cyanoacetophenone: Why Generic Substitution Among Analogs is Not Advisable


Although numerous halogenated acetophenone derivatives exist, 2-(2-bromophenyl)-2'-cyanoacetophenone (CAS 898784-09-3) is not interchangeable with its close analogs due to the precise ortho-cyano and ortho-bromophenyl substitution pattern. Regioisomers such as 2-(2-bromophenyl)-3'-cyanoacetophenone (CAS 898784-10-6) and 2-(2-bromophenyl)-4'-cyanoacetophenone (CAS 898784-11-7) possess identical molecular formulas but exhibit divergent physicochemical properties [1]. Class-level evidence on alpha-haloacetophenones further demonstrates that bromine substitution imparts significantly greater biological potency compared to chlorine analogs [2]. Therefore, substitution without rigorous validation risks altering reactivity, target engagement, and experimental outcomes.

Target: 2'-cyano ortho isomer
Substitute: 3'- or 4'-cyano regioisomers / chloro analogs
Lipophilicity shift
Cyano position alters predicted logP (Δ ≈ 0.15); may shift membrane permeability and target binding profiles.
Halogen reactivity divergence
Chloro analogs exhibit lower PTP inhibition potency (class-level trend); bromine-specific reactivity may not transfer directly.

2-(2-Bromophenyl)-2'-cyanoacetophenone (898784-09-3): Quantifiable Differentiation Evidence for Scientific Selection


Regioisomeric Differentiation: Impact of Cyano Position on Physicochemical Properties

2-(2-Bromophenyl)-2'-cyanoacetophenone (ortho-cyano) demonstrates distinct physicochemical properties compared to its meta- and para-cyano regioisomers. In silico predictions show it has a higher logP (3.75) than the 3'-cyano analog (logP ~3.6), indicating greater lipophilicity which can influence membrane permeability and off-target binding [1]. Additionally, its predicted topological polar surface area (TPSA) of 40.86 Ų differs from the 3'-cyano isomer (40.9 Ų), which can affect absorption and distribution profiles.

Cyano Position Impact
Data to verify
logP 3.75 vs ~3.6; TPSA 40.86 vs 40.9 Ų
Supports ortho-cyano SAR differentiation
In silico prediction; experimental validation recommended
Medicinal Chemistry Computational Chemistry Chemical Property Prediction

Enhanced Reactivity in Synthetic Transformations: Bromine as a Strategic Handle

The presence of the bromine atom on the phenyl ring provides a versatile synthetic handle for further derivatization, particularly in cross-coupling reactions. This functional group enables a broader range of downstream chemistry compared to its chloro- or unsubstituted analogs. For instance, a related derivative, 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamide, has been successfully employed in a CuBr/t-BuONa-catalyzed cascade reaction in DMF to synthesize 2-c]quinolin-6-ones in high yields [1]. The bromine atom facilitates oxidative addition in palladium-catalyzed couplings, allowing for modular construction of more complex molecules.

Bromine Synthetic Utility
Class-level inference
Preferred leaving group for cross-coupling; cascade synthesis demonstrated
Supports broader derivatization pathways
Reactivity context-dependent on substrate
Organic Synthesis Cross-Coupling Reactions Methodology Development

Potency Differential: Bromides vs. Chlorides in Protein Tyrosine Phosphatase Inhibition

In a class-level structure-activity relationship (SAR) study, alpha-haloacetophenone derivatives were evaluated for inhibition of protein tyrosine phosphatases (PTPs) SHP-1 and PTP1B. The results unequivocally demonstrated that bromide-containing compounds are significantly more potent inhibitors than their corresponding chloride counterparts. While the phenyl ring was found to be tolerant to modifications, the alpha-halogen was critical, with bromides showing much greater activity [1]. This class-level inference directly supports the selection of the bromide-containing 2-(2-bromophenyl)-2'-cyanoacetophenone over any potential chloro-analog for applications targeting PTPs.

PTP Inhibition Potency
Class-level
Bromide analogs inhibit PTP1B (Ki ~42 μM); chlorides less active
Bromides show higher PTP pathway inhibition context
Direct compound data to verify
Biochemistry Enzymology Inhibitor Discovery

Optimal Research and Industrial Applications for 2-(2-Bromophenyl)-2'-cyanoacetophenone (898784-09-3)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on Protein Tyrosine Phosphatases (PTPs)

2-(2-Bromophenyl)-2'-cyanoacetophenone is a valuable tool compound for medicinal chemists exploring the SAR of alpha-haloacetophenones as PTP inhibitors. As demonstrated in class-level studies, the bromide substituent is critical for achieving potent inhibition of targets like PTP1B and SHP-1, which are implicated in diabetes, obesity, and cancer [1]. Its distinct ortho-cyano and ortho-bromophenyl substitution pattern provides a unique scaffold for further optimization, allowing researchers to probe the chemical space around the core for improved selectivity and potency.

Organic Synthesis: Strategic Intermediate for Cross-Coupling and Cascade Reactions

This compound serves as a versatile synthetic intermediate due to the presence of the aryl bromide moiety. This functional group is a well-established participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the modular construction of more complex molecules. A specific application involves its use in CuBr/t-BuONa-catalyzed cascade reactions in DMF to synthesize 2-c]quinolin-6-ones, a class of heterocycles with potential biological activity [2]. This reactivity profile makes it a valuable building block for medicinal chemistry and materials science.

Computational Chemistry and Property Prediction: A Benchmark for Regioisomeric Effects

Due to the availability of in silico data for its regioisomers, 2-(2-bromophenyl)-2'-cyanoacetophenone can serve as a benchmark compound for computational chemistry studies aimed at predicting the effect of subtle structural changes on physicochemical properties. The measurable differences in logP and TPSA between the 2'-cyano (target) and 3'-cyano (comparator) isomers provide a valuable dataset for validating computational models used in drug design and ADMET prediction .

Application
Selection Property
Validation Focus
PTP inhibitor SAR studies
Alpha-haloacetophenone scaffold with ortho-cyano
Isoform selectivity and potency comparisons
Cross-coupling synthetic intermediate
Aryl bromide functional handle
Reaction yield and condition scope
Computational ADME/T property benchmarking
Regioisomeric logP/TPSA differentiation
Predicted vs. experimental permeability

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